

Technical Guide: Chroman-6-carbaldehyde (CAS 55745-97-6)

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Compound of Interest

Compound Name: *Chroman-6-carbaldehyde*

CAS No.: 55745-97-6

Cat. No.: B1588843

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Scaffold Architecture, Synthetic Protocols, and Therapeutic Utility^[1]

Executive Summary

Chroman-6-carbaldehyde (CAS 55745-97-6) represents a privileged bicyclic scaffold in medicinal chemistry. Structurally characterized by a benzene ring fused to a saturated dihydropyran ring, it serves as a critical intermediate for synthesizing "privileged structures"—molecular frameworks capable of binding to diverse biological targets.

Unlike its unsaturated counterpart (chromone), the chroman core offers a distinct conformational profile essential for lipophilic binding pockets. This guide provides a rigorous technical analysis of its synthesis via the Vilsmeier-Haack formylation, its reactivity profile as a divergent building block, and its application in the design of beta-blockers (e.g., Nebivolol analogs) and antioxidant therapeutics.

Chemical Profile & Physical Properties^{[2][3][4][5][6]}

The following data aggregates experimentally validated properties essential for process chemistry and analytical characterization.

Property	Value	Notes
IUPAC Name	3,4-dihydro-2H-chromene-6-carbaldehyde	Also known as 6-formylchroman
Molecular Formula	C ₁₀ H ₁₀ O ₂	
Molecular Weight	162.19 g/mol	
CAS Number	55745-97-6	
Appearance	Yellow to orange liquid	Viscous oil; tends to darken on air exposure
Boiling Point	160–163 °C	@ 20 Torr (Vacuum distillation required)
Density	1.167 ± 0.06 g/cm ³	Predicted value; denser than water
Solubility	DCM, EtOAc, DMSO, MeOH	Poorly soluble in water
Storage	2–8 °C, Inert Atmosphere	Aldehyde group is oxidation-sensitive

Synthetic Architecture: The Vilsmeier-Haack Protocol[9][10][11][12]

The industrial and laboratory standard for synthesizing **Chroman-6-carbaldehyde** is the Vilsmeier-Haack formylation. This reaction exploits the electron-rich nature of the chroman aromatic ring (activated by the ether oxygen at position 1) to introduce a formyl group regioselectively at position 6 (para to the ether oxygen).

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS).

- **Reagent Formation:** Dimethylformamide (DMF) reacts with Phosphoryl chloride (POCl₃) to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).

- Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C6 position of the chroman ring.
- Hydrolysis: The resulting iminium salt is hydrolyzed to yield the aldehyde.

Validated Experimental Protocol

Note: This protocol is scaled for 10 mmol but is linearly scalable.

Reagents:

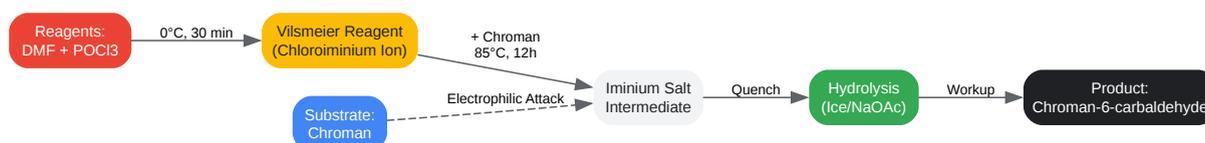
- Chroman (3,4-dihydro-2H-benzopyran): 1.34 g (10 mmol)
- POCl₃ (Phosphoryl chloride): 1.1 mL (12 mmol)
- DMF (N,N-Dimethylformamide): 5 mL (Excess/Solvent)

Step-by-Step Methodology:

- Reagent Preparation (Exothermic): In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL) to 0°C using an ice/salt bath.
- Activation: Add POCl₃ dropwise over 15 minutes. Critical: Maintain internal temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes at 0°C.
- Substrate Addition: Add Chroman (dissolved in 1 mL DMF) dropwise to the activated reagent. The solution will turn yellow/orange.
- Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 85°C for 12 hours.
 - Why: The C6 position is sterically accessible, but the fused ring system requires thermal energy to overcome the activation barrier for the EAS step.
- Quenching & Hydrolysis: Cool the mixture to room temperature. Pour slowly onto 50g of crushed ice/sodium acetate buffer. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove acidic byproducts) and brine.
- Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 8:1).

Synthesis Workflow Visualization



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Figure 1: Step-wise workflow for the regioselective formylation of chroman.

Reactivity & Derivatization[11]

The C6-aldehyde functionality serves as a "chemical handle," allowing researchers to elaborate the scaffold into complex pharmacophores.

Reductive Amination (CNS Active Agents)

Reaction with primary or secondary amines followed by reduction (NaBH(OAc)₃) yields 6-aminomethyl chromans.

- Application: This pathway is critical for synthesizing serotonin receptor ligands where a basic nitrogen is required at a specific distance from the aromatic core.

Knoevenagel Condensation (Chain Extension)

Condensation with malonic acid or active methylene compounds.

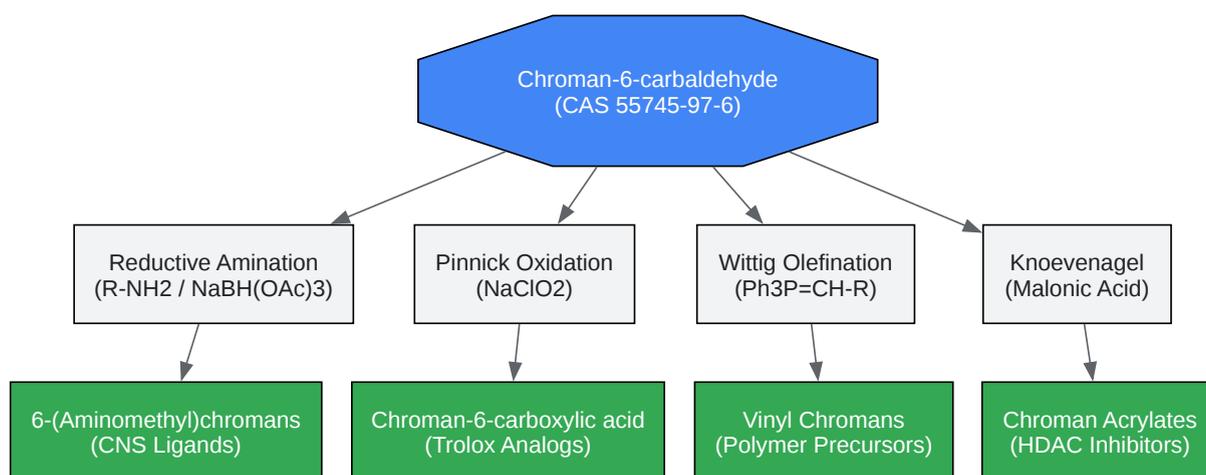
- Application: Synthesis of chroman-acrylic acids, which are precursors to HDAC inhibitors used in epigenetic cancer therapy.

Oxidation (Trolox Analogs)

Oxidation using NaClO_2 (Pinnick oxidation) yields Chroman-6-carboxylic acid.

- Application: Structural analogs of Trolox (a water-soluble Vitamin E derivative) used as antioxidant standards.

Reactivity Map



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Figure 2: Divergent synthesis pathways starting from **Chroman-6-carbaldehyde**.

Therapeutic Utility & Drug Design

The Nebivolol Connection

While Nebivolol (a third-generation beta-blocker) utilizes a fluorinated chroman core, **Chroman-6-carbaldehyde** serves as the foundational model for studying the Structure-Activity Relationship (SAR) of this class.

- Mechanism: The chroman ring mimics the lipophilic pocket of the -adrenergic receptor.
- Research Utility: Researchers use CAS 55745-97-6 to synthesize "des-fluoro" analogs of Nebivolol to determine the specific contribution of the fluorine atom to metabolic stability and binding affinity.

Tubulin Polymerization Inhibitors

Recent studies utilize the **chroman-6-carbaldehyde** scaffold to synthesize chalcone derivatives.

- Protocol: Claisen-Schmidt condensation of **Chroman-6-carbaldehyde** with substituted acetophenones.
- Outcome: The resulting chalcones have demonstrated micromolar IC50 values against MCF-7 (breast cancer) cell lines by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[2][3][4]
Eye Irritation	H319	Causes serious eye irritation. [5][2][3][4][6]
STOT-SE	H335	May cause respiratory irritation.[5][2][3][4][6]

Operational Hygiene:

- Ventilation: All operations involving heating or POCl₃ must be performed in a certified fume hood.

- PPE: Nitrile gloves (0.11 mm minimum thickness) and chemical splash goggles are mandatory.
- Spill Control: Absorb with inert material (vermiculite).[3] Do not use combustible materials like sawdust due to the aldehyde's potential flammability.

References

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- National Institutes of Health (NIH). (2020). Recent advancements in chromone as a privileged scaffold. (Comparative structural analysis). Retrieved from [\[Link\]](#)

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